molecular formula C29H31N3O4 B2363468 2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide CAS No. 932308-27-5

2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide

Cat. No. B2363468
CAS RN: 932308-27-5
M. Wt: 485.584
InChI Key: OYSPJPHBVDDLHG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide group (-CONH2), a quinolinone group (a type of heterocyclic compound), and methoxy groups (-OCH3). The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinolinone core, followed by the introduction of the amide group and the methoxy groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the quinolinone core. The presence of the amide group could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The methoxy groups could be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the amide group could increase the compound’s solubility in water, while the methoxy groups could increase its lipophilicity .

Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

A detailed study on the synthesis of related quinoline derivatives showcases the potential of such compounds in medicinal chemistry. For instance, a facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclisation highlights the chemical versatility and potential for creating complex molecules with significant bioactivity (King, 2007). This process underlines the importance of efficient synthetic routes in pharmaceutical research, which could be relevant for the exploration of the compound .

Antimicrobial Applications

The synthesis and characterization of new quinazolines, including compounds structurally related to the target, have shown potential as antimicrobial agents. This suggests that modifications to the quinoline core, such as those found in the compound , could be explored for antibacterial and antifungal applications (Desai, Shihora, & Moradia, 2007).

Antitumor Activity

Research on novel 3-benzyl-substituted-4(3H)-quinazolinones, which share a similar structural motif with the compound of interest, demonstrated broad-spectrum antitumor activity. This suggests that the quinoline derivatives, by virtue of their structural framework, might hold potential in cancer research, offering a starting point for the development of new anticancer agents (Al-Suwaidan et al., 2016).

Neuroprotection and Antiviral Effects

The therapeutic efficacy of anilidoquinoline derivatives in treating Japanese encephalitis highlights the potential neuroprotective and antiviral applications of compounds within this chemical class. Significant antiviral and antiapoptotic effects suggest that derivatives of quinoline, including the compound , could be explored for their effectiveness against various neurological pathogens (Ghosh et al., 2008).

Anticancer Agents Development

The design of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation against various cancer cell lines underscore the quinoline derivatives' potential as anticancer agents. This research indicates that structural elaboration on the quinoline core, akin to the specified compound, could yield promising leads in oncology (Fang et al., 2016).

Mechanism of Action

The biological activity of the compound would depend on its ability to interact with biological targets. The presence of the amide group and the methoxy groups could allow the compound to form hydrogen bonds with proteins or other biological molecules .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

properties

IUPAC Name

2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-5-20-7-10-23(11-8-20)31-28(33)18-32-25-14-19(2)6-9-21(25)15-22(29(32)34)17-30-24-12-13-26(35-3)27(16-24)36-4/h6-16,30H,5,17-18H2,1-4H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSPJPHBVDDLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide

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